![molecular formula C11H14O B13520441 (1-Phenylcyclobutyl)methanol](/img/structure/B13520441.png)
(1-Phenylcyclobutyl)methanol
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Overview
Description
(1-Phenylcyclobutyl)methanol is an organic compound belonging to the class of alcohols It features a cyclobutyl ring substituted with a phenyl group and a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methanol typically involves the cyclization of phenyl-substituted precursors. One common method is the reduction of (1-Phenylcyclobutyl)carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the reduction of the corresponding ketone or ester intermediates.
Chemical Reactions Analysis
Types of Reactions: (1-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form (1-Phenylcyclobutyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (1-Phenylcyclobutyl)ketone or (1-Phenylcyclobutyl)aldehyde
Reduction: (1-Phenylcyclobutyl)methane
Substitution: (1-Phenylcyclobutyl)chloride or (1-Phenylcyclobutyl)bromide
Scientific Research Applications
(1-Phenylcyclobutyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclobutyl derivatives and can be used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Phenylcyclobutyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity in biological systems.
Comparison with Similar Compounds
Cyclobutanol: A simpler analog with a cyclobutyl ring and a hydroxyl group.
Phenylmethanol (Benzyl alcohol): Contains a phenyl group attached to a methylene carbon with a hydroxyl group.
Comparison:
Structural Uniqueness: (1-Phenylcyclobutyl)methanol combines the rigidity of the cyclobutyl ring with the aromaticity of the phenyl group, offering unique steric and electronic properties.
Reactivity: The presence of both cyclobutyl and phenyl groups influences the compound’s reactivity, making it distinct from simpler alcohols like cyclobutanol and phenylmethanol.
Biological Activity
(1-Phenylcyclobutyl)methanol is a cyclobutane derivative that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a phenyl group and a hydroxymethyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Receptors : It has been identified as a selective agonist for the 5-HT2C serotonin receptor, which plays a crucial role in appetite regulation and mood stabilization. Activation of this receptor can lead to decreased food intake and weight management, making it relevant for obesity treatment .
- Enzyme Modulation : The compound may also influence various metabolic pathways by interacting with enzymes, potentially altering their activity and leading to significant biological effects.
Pharmacological Applications
Research indicates that this compound has several pharmacological applications:
- Anti-obesity Effects : The activation of 5-HT2C receptors is linked to weight management and appetite suppression. Studies suggest that compounds targeting this receptor can be effective in treating obesity and related metabolic disorders .
- Psychiatric Disorders : Given its action on serotonin receptors, it may also have potential applications in treating psychiatric disorders such as schizophrenia, anxiety, and depression by modulating serotonergic signaling pathways .
Case Studies
- Weight Management in Animal Models : Research involving knockout mice lacking the 5-HT2C receptor demonstrated significant weight gain, underscoring the receptor's role in appetite control. Administration of this compound in these models showed reduced food intake and weight stabilization .
- Cognitive Effects : In studies examining cognitive function, compounds acting on the 5-HT2C receptor were found to improve cognitive performance while reducing anxiety-like behaviors in animal models .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound | Key Features | Biological Activity |
---|---|---|
(3-Fluoro-1-phenylcyclobutyl)methanol | Contains fluorine; used in drug synthesis | Potentially interacts with different targets |
(3-Fluoro-1-phenylcyclobutanone) | Lacks hydroxymethyl group; different reactivity | Less effective on serotonin receptors |
(3-Fluoro-1-phenylcyclobutylamine) | Contains amine; alters interaction dynamics | May have different therapeutic applications |
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1-phenylcyclobutyl)methanol |
InChI |
InChI=1S/C11H14O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
OVUJZRDYWMZBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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